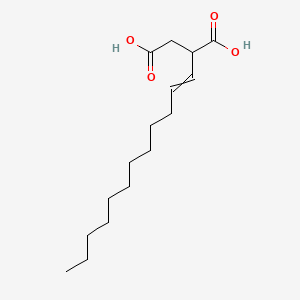

Dodecenylbernsteinsäure

Übersicht

Beschreibung

Dodecenylsuccinic acid is a useful research compound. Its molecular formula is C16H28O4 and its molecular weight is 284.39 g/mol. The purity is usually 95%.

The exact mass of the compound Dodecenylsuccinic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Dodecenylsuccinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dodecenylsuccinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Emulgator in Lebensmitteln und Kosmetika

DDSA wird verwendet, um stabile Emulsionen in Lebensmitteln und Kosmetika zu erzeugen. Seine lange Alkenylkette trägt dazu bei, die Oberflächenspannung zwischen Öl und Wasser zu senken, wodurch Öltropfen in der wässrigen Phase dispergiert werden. Diese Eigenschaft ist besonders wertvoll in Produkten wie Salatsaucen, Cremes und Lotionen, wo eine stabile Emulsion für die Produktqualität und Haltbarkeit entscheidend ist .

Tensid in Waschmitteln

Als Tensid trägt DDSA zur Reinigungskraft von Waschmitteln bei. Es hilft dabei, die Oberflächenspannung von Wasser zu reduzieren, wodurch es leichter in Stoffe und Oberflächen eindringen kann. Dies macht es effektiv bei der Entfernung von Ölen und Schmutz von Materialien im Labor .

Modifikator für Polysaccharide

DDSA wird verwendet, um Polysaccharide chemisch zu modifizieren und ihre amphipathischen Eigenschaften zu verbessern. Diese Modifikation verbessert ihre Emulgierfähigkeit, wodurch sie sich für den Einsatz als biobasierte Emulgatoren in verschiedenen industriellen Anwendungen eignen .

Synthese von biologisch abbaubaren Kunststoffen

Bei der Synthese von biologisch abbaubaren Kunststoffen kann DDSA als Initiator oder Monomer verwendet werden. Es trägt zur Herstellung von aliphatischen Polyestern bei, die eine umweltfreundliche Alternative zu herkömmlichen Kunststoffen auf Erdölbasis darstellen .

Forschungswerkzeug in der Biochemie

In der biochemischen Forschung wird DDSA als Reagenz verwendet, um Proteine und Polysaccharide zu modifizieren. Diese Modifikation kann die Löslichkeit, Reaktivität und die allgemeine Funktionalität dieser Biomoleküle verändern und so die Untersuchung ihrer Eigenschaften und Wechselwirkungen unterstützen .

Komponente in Beschichtungen und Farben

DDSA dient als Komponente in der Formulierung von Beschichtungen und Farben. Es verleiht Flexibilität und Haftungseigenschaften, wodurch die Haltbarkeit und Leistung des Endprodukts verbessert werden. Seine Verwendung in Beschichtungen trägt auch zu einem glatteren Finish und einer besseren Beständigkeit gegenüber Umwelteinflüssen bei .

Wirkmechanismus

Mode of Action

It’s known that Dodecenylsuccinic acid is a derivative of succinic acid , which plays a key role in the citric acid cycle, serving as an electron donor in the production of fumaric acid and FADH2 . .

Biochemical Pathways

Dodecenylsuccinic acid, being a derivative of succinic acid, may potentially affect the citric acid cycle . Succinic acid is an essential component of this cycle and serves as an electron donor in the production of fumaric acid and FADH2 .

Result of Action

It has been suggested that dodecenylsuccinic acid can form a uniform and dense protective film, effectively blocking the contact of oxygen, water, and corrosive substances, thereby preventing metal corrosion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Dodecenylsuccinic acid . For instance, Dodecenylsuccinic acid has been shown to maintain good anti-rust performance at higher temperatures, making it suitable for anti-rust requirements in high-temperature environments .

Biochemische Analyse

Biochemical Properties

Dodecenylsuccinic acid plays a significant role in biochemical reactions, particularly in the modification of polysaccharides. It interacts with glucuronoxylans, a type of polysaccharide, to form dodecenylsuccinic anhydride–glucuronoxylans. This interaction enhances the emulsifying properties of glucuronoxylans, making them more effective as emulsifiers . The compound’s amphipathic nature allows it to lower surface tension and stabilize emulsions, which is crucial in various biochemical processes.

Cellular Effects

Dodecenylsuccinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modify starch nanoparticles, enhancing their adsorption and encapsulation capacities . This modification can impact cell function by altering the availability and activity of bioactive compounds within cells. Additionally, dodecenylsuccinic acid’s interaction with cellular membranes can affect membrane fluidity and permeability, influencing cellular signaling and metabolic pathways.

Molecular Mechanism

At the molecular level, dodecenylsuccinic acid exerts its effects through binding interactions with biomolecules. It can form covalent bonds with hydroxyl groups on polysaccharides, leading to the formation of stable emulsions . This binding interaction is crucial for its role as an emulsifier and rust inhibitor. Furthermore, dodecenylsuccinic acid can inhibit or activate enzymes involved in lipid metabolism, thereby influencing gene expression and metabolic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dodecenylsuccinic acid can change over time. The compound is relatively stable under standard storage conditions, but its stability can be affected by temperature and pH . Over time, dodecenylsuccinic acid may degrade, leading to a reduction in its effectiveness as an emulsifier or rust inhibitor. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of membrane stability and metabolic activity .

Dosage Effects in Animal Models

The effects of dodecenylsuccinic acid vary with different dosages in animal models. At low doses, the compound can enhance metabolic activity and improve cellular function. At high doses, it may exhibit toxic effects, including cellular damage and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s beneficial effects plateau and adverse effects become more pronounced at higher concentrations.

Metabolic Pathways

Dodecenylsuccinic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipases and esterases, influencing the breakdown and synthesis of lipids . This interaction can affect metabolic flux and alter the levels of various metabolites within cells. Additionally, dodecenylsuccinic acid can modulate the activity of enzymes involved in the tricarboxylic acid cycle, impacting cellular energy production .

Transport and Distribution

Within cells and tissues, dodecenylsuccinic acid is transported and distributed through interactions with transporters and binding proteins. It can bind to albumin and other plasma proteins, facilitating its distribution throughout the body . The compound’s amphipathic nature allows it to integrate into cellular membranes, influencing its localization and accumulation within specific tissues .

Subcellular Localization

Dodecenylsuccinic acid is primarily localized in cellular membranes and lipid droplets. Its amphipathic properties enable it to associate with lipid bilayers, affecting membrane fluidity and function . Additionally, the compound can be targeted to specific subcellular compartments through post-translational modifications and interactions with targeting signals . This localization is crucial for its role in modulating cellular processes and metabolic pathways.

Eigenschaften

IUPAC Name |

2-dodec-1-enylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-2-3-4-5-6-7-8-9-10-11-12-14(16(19)20)13-15(17)18/h11-12,14H,2-10,13H2,1H3,(H,17,18)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDCPNGVVOWVKJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC=CC(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865353 | |

| Record name | 2-(Dodec-1-en-1-yl)butanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29658-97-7 | |

| Record name | Dodecenylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.219 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

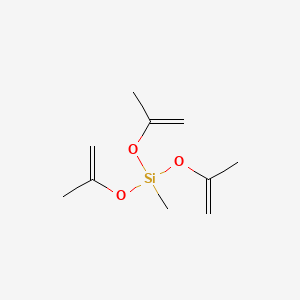

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

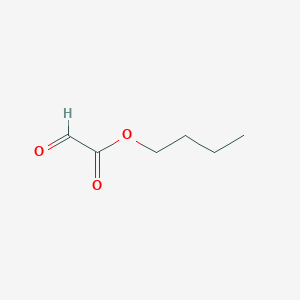

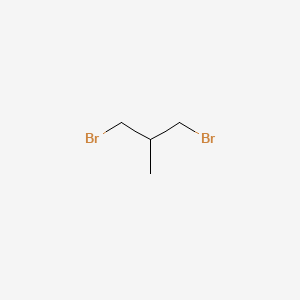

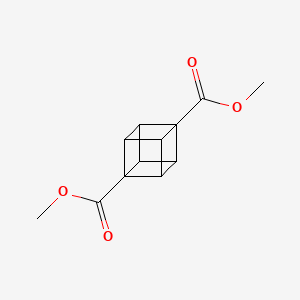

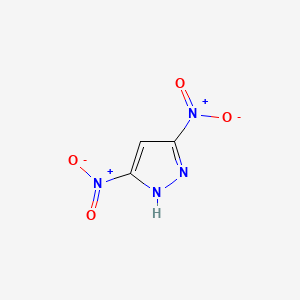

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Naphthalenecarboxamide, 3-hydroxy-4-[(2-methyl-4-nitrophenyl)azo]-N-(2-methylphenyl)-](/img/structure/B1585111.png)

![1-Naphthalenemethanol, alpha,alpha-bis[4-(dimethylamino)phenyl]-4-(ethylamino)-](/img/structure/B1585116.png)